Tranilast, chemically known as N-(3',4'-dimethoxycinnamoyl)-anthranilic acid, is a drug initially developed for its antiallergic properties. It has been widely studied for its potential therapeutic effects in various medical fields, including oncology, immunology, and the treatment of fibrotic diseases. Recent research has expanded our understanding of Tranilast's mechanisms of action and its potential applications in combination therapies for cancer treatment and its protective effects against drug-induced organ toxicity.
In oncology, Tranilast has been investigated for its ability to enhance the efficacy of chemotherapeutic agents. Studies have demonstrated that Tranilast, in combination with cisplatin, can reduce the required dose of cisplatin, thereby potentially minimizing its side effects while maintaining its antitumor activity1. This combination has been shown to decrease fibrosis and mitosis while increasing apoptosis in scirrhous gastric cancer models1. Similarly, Tranilast has been found to synergize with cisplatin and doxorubicin in inhibiting the viability of osteosarcoma cells, leading to increased apoptosis and G2/M arrest4. Moreover, a novel platinum(IV) pro-drug based on Cisplatin and Tranilast, named Traniplatin, has shown increased cytotoxic activity against colon and lung cancer cells while sparing immune cells, suggesting a potential immunomodulatory role5.
Tranilast's anti-allergic activity has been attributed to its ability to inhibit hyaluronidase and prevent histamine release from sensitized mast cells2. The cis-isomer of Tranilast, produced by photo-irradiation, has been found to possess even more potent anti-allergic properties than the parent compound2. This enhanced activity could be beneficial in the treatment of allergic conditions and asthma67.
Tranilast has also been studied for its protective effects against drug-induced organ toxicity. Specifically, it has been shown to abrogate cisplatin-induced testicular and epididymal injuries by restoring oxidative status and modulating apoptosis/proliferation signaling pathways3. This protective effect is dose-dependent and is associated with the inhibition of pro-inflammatory factors and the restoration of spermatogenesis3.
Methods: The synthesis of cis-Tranilast can be achieved through several methods, often involving the coupling of anthranilic acid with a cinnamic acid derivative. One common approach is the reaction of anthranilic acid with 3,4-dimethoxybenzoyl chloride under basic conditions, leading to the formation of the desired product.
Technical Details:
Structure: The molecular structure of cis-Tranilast features a cinnamoyl moiety linked to an anthranilic acid backbone. Its chemical formula is CHNO, and it possesses a molecular weight of approximately 313.35 g/mol.
Data:
Reactions: cis-Tranilast can undergo various chemical reactions typical for aromatic compounds. These include electrophilic aromatic substitution reactions and nucleophilic attacks on the carbonyl group.
Technical Details:
The mechanism by which cis-Tranilast exerts its effects involves multiple pathways:
Physical Properties:
Chemical Properties:
cis-Tranilast has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3